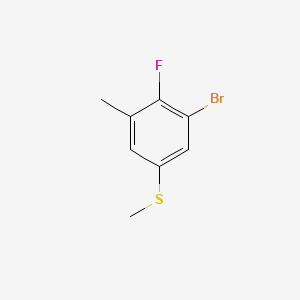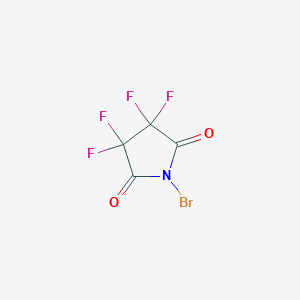
Methanesulfonic acid--octan-2-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized through the direct sulfonation of methane using an electrochemical reactor without adding peroxide initiators. This process involves the use of oleum and methane, with the formation of an initiating species from the electrolyte at a boron-doped diamond anode . Octan-2-ol can be prepared through the hydration of 1-octene or by the reduction of 2-octanone.
Industrial Production Methods
Industrial production of methanesulfonic acid typically involves the oxidation of dimethyl sulfide using chlorine, followed by extraction and purification . The production of octan-2-ol on an industrial scale can be achieved through the catalytic hydrogenation of 2-octanone.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonic acid–octan-2-ol (1/1) can undergo various chemical reactions, including:
Oxidation: Methanesulfonic acid can be oxidized to form methanesulfonic acid anhydride.
Reduction: Octan-2-ol can be reduced to octane.
Substitution: Methanesulfonic acid can participate in nucleophilic substitution reactions, forming methanesulfonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Methanesulfonic acid anhydride.
Reduction: Octane.
Substitution: Methanesulfonates.
Aplicaciones Científicas De Investigación
Methanesulfonic acid–octan-2-ol (1/1) has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis due to its strong acidity and solubility properties.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme-catalyzed reactions.
Medicine: Explored for its potential use in drug formulation and delivery systems.
Mecanismo De Acción
The mechanism of action of methanesulfonic acid–octan-2-ol (1/1) involves the interaction of methanesulfonic acid with various molecular targets through hydrogen bonding and electrostatic interactions. Methanesulfonic acid can stabilize molecular clusters, promoting nucleation processes in atmospheric chemistry . Octan-2-ol can interact with lipid membranes, affecting their fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
Sulfuric Acid: Another strong acid with similar acidity but higher corrosivity.
Hydrochloric Acid: Strong acid with different solubility properties.
Ethanol: A primary alcohol with different reactivity compared to secondary alcohols like octan-2-ol.
Propiedades
Número CAS |
924-80-1 |
|---|---|
Fórmula molecular |
C9H22O4S |
Peso molecular |
226.34 g/mol |
Nombre IUPAC |
methanesulfonic acid;octan-2-ol |
InChI |
InChI=1S/C8H18O.CH4O3S/c1-3-4-5-6-7-8(2)9;1-5(2,3)4/h8-9H,3-7H2,1-2H3;1H3,(H,2,3,4) |
Clave InChI |
YIBBJOMUYVWEHC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)O.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


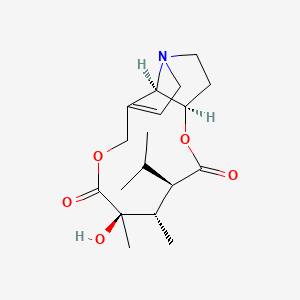
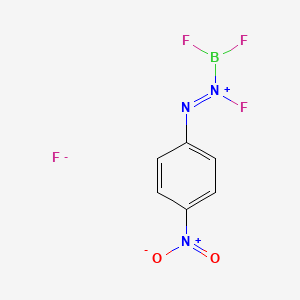
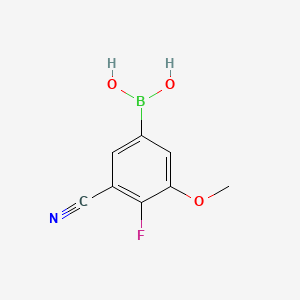
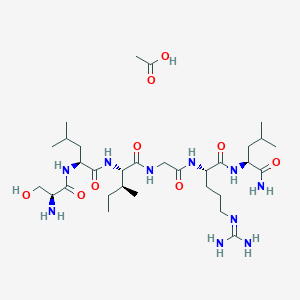
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B14757167.png)
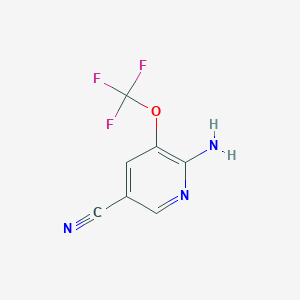
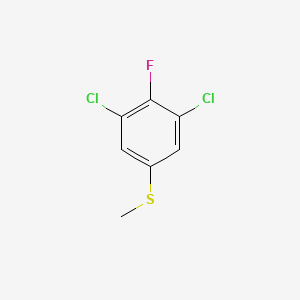
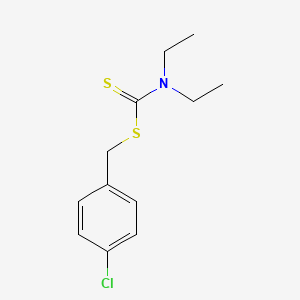

![Cyclopenta[cd]azulene](/img/structure/B14757204.png)

![7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14757223.png)
